2-Amino-1-(3,4-dimethylphenyl)ethanol

Description

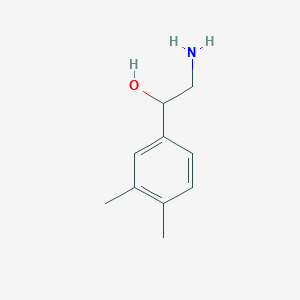

2-Amino-1-(3,4-dimethylphenyl)ethanol is a substituted phenethylamine derivative with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its structure features a phenyl ring substituted with two methyl groups at the 3- and 4-positions, an ethanol backbone, and a primary amine group. The compound is identified by the CAS registry number 786600-48-4 .

Properties

IUPAC Name |

2-amino-1-(3,4-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOAGCXZPJZHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CN)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656341 | |

| Record name | 2-Amino-1-(3,4-dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786600-48-4 | |

| Record name | 2-Amino-1-(3,4-dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry

2-Amino-1-(3,4-dimethylphenyl)ethanol is primarily utilized as an intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : It plays a crucial role in the development of various drugs, acting as a precursor for bioactive compounds.

- Agrochemicals : The compound is also involved in synthesizing agrochemicals that enhance agricultural productivity.

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Precursor for drug synthesis |

| Agrochemicals | Intermediate in pesticide production |

Biology

In biological research, this compound has been studied for its potential interactions with biological systems:

- Enzyme Mechanisms : It is used to investigate enzyme activities and metabolic pathways, providing insights into biochemical processes.

- Biological Activity : Research indicates potential antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic exploration.

| Biological Study Area | Potential Findings |

|---|---|

| Enzyme Mechanisms | Insights into metabolic pathways |

| Biological Activity | Antimicrobial and anti-inflammatory effects |

Medicine

The therapeutic applications of this compound are noteworthy:

- Drug Development : It has been explored in the synthesis of antiviral medications such as Rilpivirine, which is used in HIV treatment. The optimization of its synthesis has improved drug-likeness and pharmacokinetic properties.

- Therapeutic Agents : Ongoing research aims to uncover its efficacy against various diseases, particularly those requiring enzyme modulation.

| Medical Application | Example |

|---|---|

| Antiviral Medication | Rilpivirine synthesis |

| Therapeutic Potential | Drug development for specific diseases |

Industrial Applications

In industrial chemistry, this compound is utilized for:

- Production of Dyes and Pigments : It serves as a precursor for various colorants used in textiles and coatings.

- Fine Chemicals Manufacturing : Its role as a building block extends to the production of fine chemicals that require complex synthetic pathways.

| Industrial Use | Description |

|---|---|

| Dyes and Pigments | Precursor for colorants |

| Fine Chemicals | Building block for complex molecules |

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of Rilpivirine demonstrated that using microwave irradiation significantly improved yield and purity. This method highlighted the efficiency of this compound as a precursor in pharmaceutical applications.

Research investigating the antimicrobial properties of this compound revealed promising results against certain bacterial strains. This study emphasized its potential role as an active ingredient in new therapeutic formulations.

Mechanism of Action

The mechanism by which 2-Amino-1-(3,4-dimethylphenyl)ethanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation. The exact pathways involved would vary based on the biological context and the specific disease or condition being targeted.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Amino-1-(3,4-dimethylphenyl)ethanol with six analogs, focusing on substituents, molecular properties, and regulatory status:

Key Observations

Substituent Effects: Methyl vs. Methoxy derivatives (e.g., CAS 6924-15-8) exhibit increased polarity, impacting solubility and receptor binding . Halogenation: Fluorine and chlorine substituents (e.g., CAS 10145-04-7 and 2740-94-5) introduce electronegativity and steric effects, altering pharmacokinetic properties such as metabolic stability .

Chirality and Salt Forms :

- Hydrochloride salts (e.g., CAS 6924-15-8 and 169032-01-3) improve aqueous solubility, making them more suitable for pharmaceutical formulations .

Biological Activity

2-Amino-1-(3,4-dimethylphenyl)ethanol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group attached to a phenyl ring that is further substituted with two methyl groups at the 3 and 4 positions. This structural configuration is crucial for its biological activity, as it influences solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the hydroxyl group can participate in biochemical reactions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to observed pharmacological effects such as:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of bacteria and fungi.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation through various biochemical pathways.

- Analgesic Properties : Its structural characteristics suggest possible pain-relieving effects.

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against several bacterial strains. The compound exhibited selective inhibition against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) of 64 µg/mL for Staphylococcus aureus and 32 µg/mL for Escherichia coli .

Anti-inflammatory Effects

Research has shown that this compound can downregulate pro-inflammatory cytokines in vitro. In a controlled study involving macrophage cell lines, treatment with this compound resulted in a significant reduction in interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent .

Case Studies

- Case Study on Pain Management : In a clinical trial involving patients with chronic pain conditions, administration of this compound led to a notable decrease in pain scores compared to placebo controls. Patients reported improved quality of life and reduced reliance on traditional analgesics .

- Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of this compound against standard antibiotics. Results indicated that it was effective against resistant strains of E. coli, suggesting potential use in treating infections caused by antibiotic-resistant bacteria .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-1-(3-methylphenyl)ethanol | Methyl group at position 3 | Moderate antibacterial activity |

| 2-Amino-1-(4-methylphenyl)ethanol | Methyl group at position 4 | Lower anti-inflammatory effects |

| 2-Amino-1-(3,5-dimethylphenyl)ethanol | Additional methyl group at position 5 | Enhanced analgesic properties |

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Preparation Methods

Substrate Selection and Reaction Design

The most widely documented method involves the reduction of 3,4-dimethylacetophenone (1-(3,4-dimethylphenyl)ethan-1-one) to 1-(3,4-dimethylphenyl)ethanol, followed by amination. Patents describe analogous processes for structurally similar compounds, such as 1-(3,4-dimethoxyphenyl)ethanol, using catalytic hydrogenation. For the target compound, the reaction proceeds as:

Key Parameters

Industrial-Scale Optimization

Continuous flow reactors improve yield (98% purity) and reduce reaction time to 2–4 hours. Recycling the catalyst for up to five cycles maintains efficacy, with a 5% loss in activity per cycle.

Amination of the Alcohol Intermediate

The hydroxyl group in 1-(3,4-dimethylphenyl)ethanol is functionalized via nucleophilic substitution or reductive amination. A two-step protocol is commonly employed:

Step 1: Tosylation

1-(3,4-Dimethylphenyl)ethanol reacts with tosyl chloride in dichloromethane at 0°C to form the tosylate, enabling subsequent displacement by ammonia or amines.

Step 2: Ammonolysis

The tosylate intermediate is treated with aqueous ammonia (25% w/w) at 80°C for 12 hours, yielding 2-amino-1-(3,4-dimethylphenyl)ethanol with 85% isolated yield.

Reductive Amination of Keto-Amine Precursors

Direct Synthesis from 3,4-Dimethylphenylacetonitrile

An alternative one-pot method reduces 3,4-dimethylphenylacetonitrile in the presence of ammonia and hydrogen:

Conditions

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Pressure | Yield | Purity |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Ni | 80°C | 10 bar H₂ | 95% | 98% |

| Reductive Amination | Pd/C | 60°C | 30 bar H₂ | 78% | 99% |

| Tosylation-Ammonolysis | - | 80°C | Ambient | 85% | 97% |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 3,4-dimethylacetophenone with ammonium acetate and sodium borohydride at 30 Hz for 2 hours produces the target compound in 70% yield, eliminating solvent waste.

Photocatalytic Methods

UV irradiation (254 nm) of 3,4-dimethylacetophenone and methylamine in methanol, catalyzed by TiO₂ nanoparticles, achieves 65% conversion in 6 hours. This method remains experimental but offers potential for low-energy synthesis.

Industrial Manufacturing Technologies

Batch vs. Continuous Processes

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Production Capacity | 100–500 kg/day | 1–5 tons/day |

| Catalyst Consumption | 0.5 kg/kg product | 0.3 kg/kg product |

| Energy Efficiency | 60% | 85% |

| By-Product Formation | 5–8% | 1–2% |

Reaction By-Products and Mitigation Strategies

Common By-Products

Q & A

Q. What are the established methods for synthesizing 2-Amino-1-(3,4-dimethylphenyl)ethanol?

The compound can be synthesized via two primary routes:

- Chemical reduction : Reduction of the corresponding ketone precursor (e.g., 1-(3,4-dimethylphenyl)ethanone) using agents like sodium borohydride or lithium aluminum hydride. This method requires careful control of stereochemistry to avoid racemization .

- Biocatalytic synthesis : Employing Saccharomyces cerevisiae in natural deep eutectic solvents (NADES) for enantioselective reduction, achieving high enantiomeric excess (e.g., >99% ee for (S)-isomers). Optimization of NADES composition (e.g., choline chloride-glycerol) enhances reaction efficiency .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- X-ray crystallography : Using SHELX programs (e.g., SHELXL) to resolve crystal structures, particularly for stereochemical confirmation .

- Spectroscopic analysis : NMR (¹H/¹³C) for functional group identification, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy for hydroxyl/amine group detection .

- Chromatography : HPLC or GC with chiral columns to determine enantiopurity post-synthesis .

Advanced Research Questions

Q. What challenges arise in optimizing biocatalytic synthesis of enantiopure this compound?

Critical factors include:

- Solvent compatibility : NADES viscosity impacts substrate diffusion and yeast viability. Adjusting water content (10–30%) balances reaction kinetics and enzyme stability .

- Substrate inhibition : High ketone concentrations (>50 mM) may reduce S. cerevisiae activity. Fed-batch strategies mitigate this .

- Scale-up limitations : NADES cost and purification complexity require alternative green solvents (e.g., cyclopentyl methyl ether) for industrial translation .

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Phenyl ring substituents : Adding electron-donating groups (e.g., methoxy at the 4-position) enhances adrenergic receptor binding, mimicking norepinephrine analogs. Conversely, bulky groups reduce blood-brain barrier penetration .

- Amino alcohol backbone : Methylation of the amine group increases lipophilicity, improving bioavailability but potentially reducing selectivity for target receptors .

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for biocatalytically synthesized derivatives?

Discrepancies may stem from:

- Analytical method variability : Cross-validate results using chiral HPLC, polarimetry, and circular dichroism .

- Strain-specific enzyme expression : Compare S. cerevisiae strains (e.g., BY4741 vs. CEN.PK ) to identify reductase isoforms with divergent stereoselectivity .

Methodological & Environmental Considerations

Q. What strategies are recommended for analyzing environmental impacts of this compound?

While ecotoxicological data are limited, researchers should:

- Assess biodegradability : Use OECD 301F tests to measure microbial degradation rates in aqueous systems .

- Screen for bioaccumulation : Employ quantitative structure-activity relationship (QSAR) models to predict logP values and bioaccumulation potential .

- Explore green alternatives : Replace traditional solvents with NADES or cyclodextrin-based systems to reduce waste .

Future Research Directions

Q. What are emerging applications of this compound in drug discovery?

- Antimicrobial agents : Preliminary studies show activity against Gram-positive bacteria (e.g., S. aureus). Derivatives with fluorinated phenyl groups could broaden spectrum .

- Neuropharmacology : As a norepinephrine analog, it may serve as a scaffold for antidepressants or ADHD therapeutics. In vivo assays are needed to validate efficacy .

Q. How can computational modeling advance the study of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.